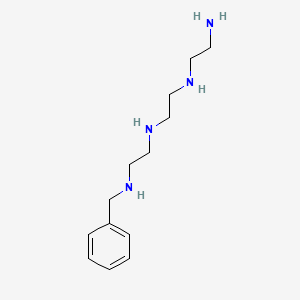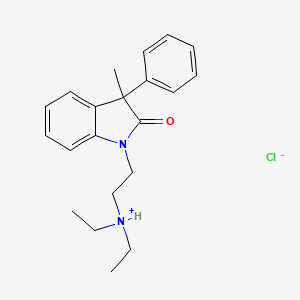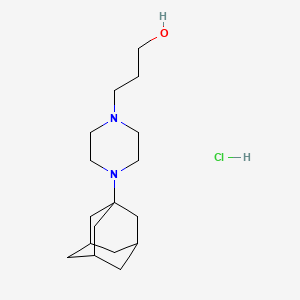
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C17H31ClN2O. It is known for its unique structure, which includes an adamantyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperazine and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1-adamantyl)piperazine dihydrochloride: This compound shares the adamantyl and piperazine structure but differs in its functional groups and properties.
4-(1-Adamantyl)-1-piperazine-1-propanol: Similar in structure but may have different reactivity and applications.
Uniqueness: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102517-12-4 |
|---|---|
Molecular Formula |
C17H31ClN2O |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H30N2O.ClH/c20-7-1-2-18-3-5-19(6-4-18)17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16,20H,1-13H2;1H |
InChI Key |
DCERNYFZAUTXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


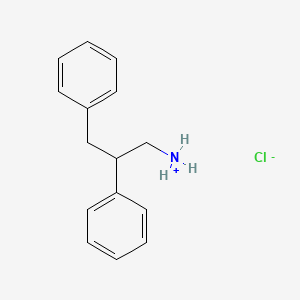



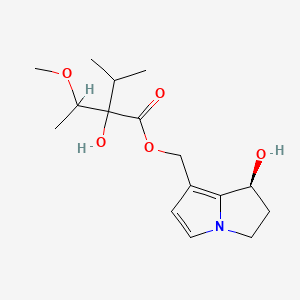
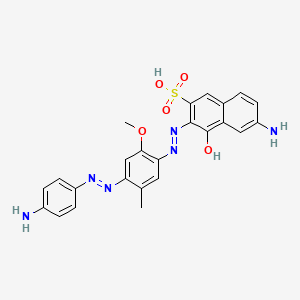


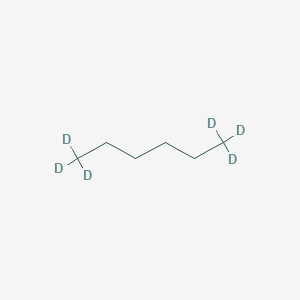
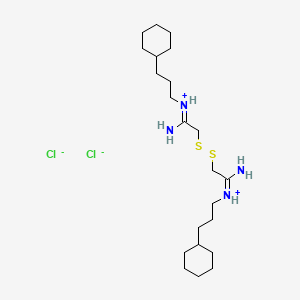
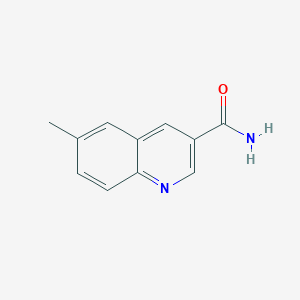
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
